tert-Butyl 5-(hydroxymethyl)-2-methoxybenzoate
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Overview
Description
tert-Butyl 5-(hydroxymethyl)-2-methoxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(hydroxymethyl)-2-methoxybenzoate typically involves the esterification of 5-(hydroxymethyl)-2-methoxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-(hydroxymethyl)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: 5-(carboxymethyl)-2-methoxybenzoic acid.
Reduction: 5-(hydroxymethyl)-2-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 5-(hydroxymethyl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(hydroxymethyl)-2-methoxybenzoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The hydroxymethyl group can undergo further oxidation or reduction, depending on the cellular environment. These transformations can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-2-(hydroxymethyl)phenyl]but-2-enoate
Comparison: tert-Butyl 5-(hydroxymethyl)-2-methoxybenzoate is unique due to the presence of both a hydroxymethyl and a methoxy group on the benzene ringFor example, tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate lacks the aromatic ring, which significantly alters its chemical properties and applications .
Properties
Molecular Formula |
C13H18O4 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C13H18O4/c1-13(2,3)17-12(15)10-7-9(8-14)5-6-11(10)16-4/h5-7,14H,8H2,1-4H3 |
InChI Key |
LPIDMCCBDCDWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)CO)OC |
Origin of Product |
United States |
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